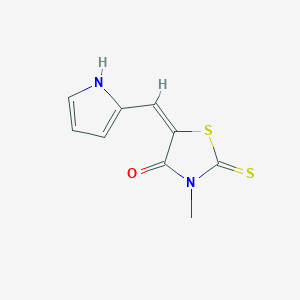![molecular formula C18H13BrN2O4 B5194891 (4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid, commonly known as BPOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
BPOA exerts its biological effects through the inhibition of specific enzymes, such as proteases and kinases, which are involved in various cellular processes. This inhibition leads to the modulation of specific signaling pathways, which can result in a variety of physiological and biochemical effects.
Biochemical and physiological effects:
BPOA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been demonstrated to have potential neuroprotective effects, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using BPOA in lab experiments is its unique chemical structure, which allows for the development of novel drugs and materials with specific properties. However, one of the limitations of using BPOA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the research and development of BPOA. One area of interest is the development of BPOA-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of BPOA in the development of novel materials with specific properties, such as biodegradability and antimicrobial activity.
Conclusion:
In conclusion, BPOA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its unique chemical structure and properties make it a promising candidate for the development of novel drugs and materials. Further research in this area is needed to fully understand the potential of BPOA and its applications in various fields.
合成法
BPOA can be synthesized through a multi-step process that involves the reaction of 3-bromoaniline with ethyl cyanoacetate, followed by the condensation of the resulting product with 4-hydroxyphenylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
BPOA has been shown to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and material science. Its unique chemical structure and properties make it a promising candidate for the development of novel drugs and materials.
特性
IUPAC Name |
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-14-2-1-3-15(9-14)21-18(24)13(10-20)8-12-4-6-16(7-5-12)25-11-17(22)23/h1-9H,11H2,(H,21,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYBUFCDOWVJRI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)
![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![4-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5194881.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)